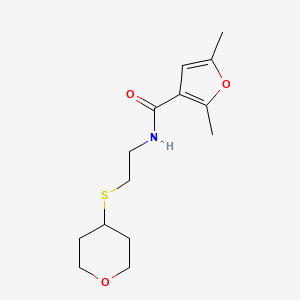

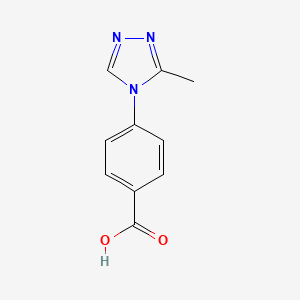

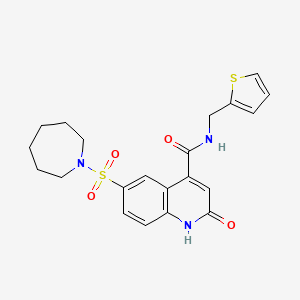

![molecular formula C17H15N3O2S B2681703 6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797322-29-2](/img/structure/B2681703.png)

6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction involving a 1,3-dicarbonyl compound and an amidine . The naphthalen-1-ylsulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and naphthalene rings, as well as the sulfonyl group. The exact structure would depend on the positions of these groups in relation to each other .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. Pyrimidines can participate in reactions such as alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene ring could contribute to its aromaticity and potentially its fluorescence .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Applications

- A study has synthesized a pyrimidine-based ligand and its metal complexes, exhibiting a range of antimicrobial activities. These complexes were characterized using various spectroscopic techniques and demonstrated potential as drugs due to their significant binding affinity with drug targets (Chioma et al., 2018).

- Another research developed a series of novel heterocyclic compounds derived from chalcones, demonstrating promising antitumor and antimicrobial activities. These compounds were synthesized using microwave irradiation techniques, yielding high purity and activity (Hassan et al., 2022).

Electronic and Charge Transport Properties

- Investigations into the electronic and charge transport properties of derivatives of 4,6-di(thiophen-2-yl)pyrimidine revealed that the naphtho and anthra derivatives displayed significantly improved electron injection ability. This study provides insights into the structure-property relationship among these derivatives, suggesting their potential as effective hole transport materials (Irfan et al., 2016).

VEGFR2 Inhibition for Tumor Growth Prevention

- A novel class of 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides was identified as potent and selective inhibitors of the human vascular endothelial growth factor receptor 2 (VEGFR2). These compounds demonstrated single-digit nanomolar potency in biochemical and cellular assays and showed potential for solid tumor treatment by inhibiting angiogenesis (Bold et al., 2016).

Retinoidal Activity and RXR Agonism

- Research into pyridine- and pyrimidine-carboxylic acids as ligands for retinoid nuclear receptors found that while pyridine derivatives exhibited potent activity, the replacement of the benzene ring with a pyrimidine ring in certain analogs resulted in a loss of retinoidal activity. However, some pyrimidine analogs demonstrated potent retinoid synergistic activity, indicating their potential as RXR agonists (Ohta et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-naphthalen-1-ylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-23(22,17-7-3-5-13-4-1-2-6-15(13)17)20-9-8-16-14(11-20)10-18-12-19-16/h1-7,10,12H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZGALMSGMCVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

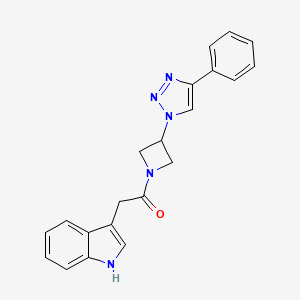

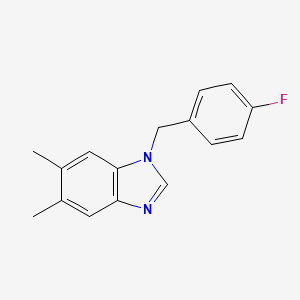

![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2681620.png)

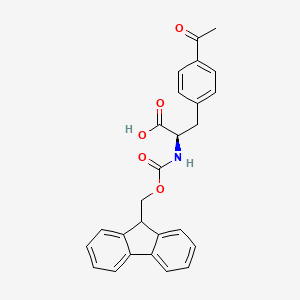

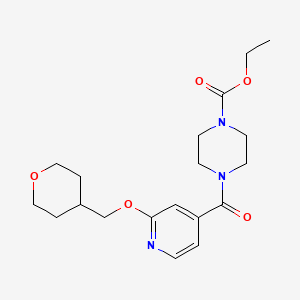

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide](/img/structure/B2681626.png)

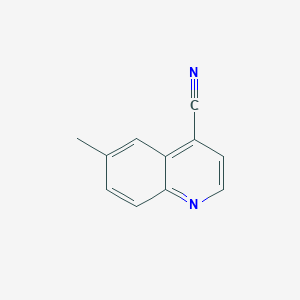

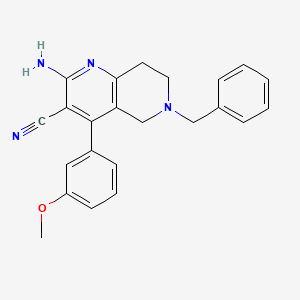

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2681629.png)

![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)

![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)